molecular formula C21H13N B014076 Dibenz[a,h]acridine CAS No. 226-36-8

Dibenz[a,h]acridine

Cat. No. B014076
CAS RN: 226-36-8
M. Wt: 279.3 g/mol
InChI Key: JNCSIWAONQTVCF-UHFFFAOYSA-N
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Description

Dibenz[a,h]acridine, a yellowish aromatic hydrocarbon, is a complex molecule known for its presence in various environmental pollutants, including gasoline exhaust, petroleum refinery incinerator emissions, coal combustion emissions, cigarette smoke, and coal tar pitch. Notably, it is recognized for its potential carcinogenic properties and is used exclusively for research purposes (NCI05, 2020).

Synthesis Analysis

The synthesis of dibenz[a,h]acridine and its derivatives involves complex chemical reactions. Efficient methods for the synthesis of dibenzo[c]acridine helicene-like compounds in pure enantiomeric form have been developed, demonstrating the molecule's structural versatility and high chiroptical properties (L. Jierry et al., 2012). Another study discusses the synthesis of 5,6-dihydrobenz[c]acridines under various conditions, highlighting the methods for achieving specific dihydrobenz[c]acridine structures (P. Karthikeyan et al., 2009).

Molecular Structure Analysis

The molecular structure of dibenz[a,h]acridine derivatives has been extensively studied. Research into the synthesis of imines from dibenzacridine showcases the ability to modify the compound's structure, leading to diverse derivatives with potential applications in research and development (N. Bazanov et al., 1994).

Chemical Reactions and Properties

Dibenz[a,h]acridine undergoes various metabolic transformations when exposed to liver microsomes from 3-methylcholanthrene-pretreated rats, producing metabolites such as dihydrodiols and dihydroxydibenz[a,h]acridines. This process demonstrates the compound's reactivity and the potential formation of carcinogenic metabolites (J. Gill et al., 1986).

Physical Properties Analysis

The physical properties, such as chiroptical parameters of dibenz[a,h]acridine derivatives, have been characterized, revealing significant insights into the molecule's behavior and interaction with light. This research plays a crucial role in understanding the compound's applications and effects in various environments (L. Jierry et al., 2012).

Chemical Properties Analysis

The chemical behavior of dibenz[a,h]acridine is influenced by its complex structure, allowing for a variety of chemical reactions and the formation of diverse metabolites. Studies on its metabolism by rat liver microsomes illustrate the compound's dynamic reactivity and the generation of potentially hazardous metabolites (J. Gill et al., 1986).

Scientific Research Applications

  • Carcinogenesis Research

    • Dibenz[a,h]acridine is used in carcinogenesis research . In a study, metabolites of Dibenz[a,j]acridine were formed in vitro in incubations with liver microsomes prepared from 3-methyicholanthrene-pretreated male Wistar rats . The major metabolite was trans-DBAJAC-3,4-dihydrodiol, which is the candidate proximate carcinogen according to the bay-region theory of carcinogenesis .
    • The method involved incubations with liver and lung microsomes prepared from untreated, phenobarbital-pretreated and 3-methyl-cholanthrene-pretreated male Wistar rats .
    • The results showed that trans-DBAJAC-3,4-dihydrodiol was the major metabolite (30–40%) while DBAJAC-5,6-oxide and phenols were also quantitatively important .
  • Pharmacology

    • Acridine derivatives, including Dibenz[a,h]acridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections .
    • The method of action of acridine is primarily through DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
    • The results of these studies have led to the development of numerous acridines with beneficial, biological or photochemical effects .
  • Industrial Applications

    • Dibenz[a,h]acridine is found in petroleum refinery emissions, coal combustion emissions, tobacco smoke, and coal tar pitch .
    • It is used as a research chemical in these fields .
  • Chemical Analysis

    • Dibenz[a,h]acridine may be used as an analytical standard for the determination of the analyte in asphalt and corresponding leachate water and environmental samples by chromatography techniques .
    • The method involves using Dibenz[a,h]acridine as a reference standard in chromatography techniques .
    • The results would provide accurate measurements of Dibenz[a,h]acridine in various samples .
  • Environmental Pollution Study

    • Dibenz[a,h]acridine is found in various environmental pollutants such as cigarette smoke, industrial effluents, and gasoline engine exhaust .
    • The method involves analyzing these pollutants for the presence of Dibenz[a,h]acridine .
    • The results would provide insights into the extent of pollution caused by these sources .
  • Chemical Structure Analysis

    • Dibenz[a,h]acridine is used in chemical structure analysis . It is used as a reference compound in mass spectrometry for the identification and analysis of similar compounds .
    • The method involves using Dibenz[a,h]acridine as a reference standard in mass spectrometry .
    • The results would provide accurate identification and analysis of similar compounds .
  • Medicinal Chemistry

    • Acridine derivatives, including Dibenz[a,h]acridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections .
    • The method of action of acridine is primarily through DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
    • The results of these studies have led to the development of numerous acridines with beneficial, biological or photochemical effects .

Safety And Hazards

Dibenz[a,h]acridine is reasonably anticipated to be a human carcinogen . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
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InChI

InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H
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InChI Key

JNCSIWAONQTVCF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3
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Molecular Formula

C21H13N
Record name DIBENZ[A,H]ACRIDINE
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DSSTOX Substance ID

DTXSID3059761
Record name Dibenz[a,h]acridine
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Molecular Weight

279.3 g/mol
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Physical Description

Dibenz[a,h]acridine appears as yellow crystals. Insoluble in water., Yellow solid; [HSDB] Crystalline solid; [Cerilliant MSDS]
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Solubility

In water, 0.159 mg/L at 25 °C, Sparingly soluble in ethanol; soluble in benzene, acetone, and cyclohexane
Record name DIBENZ(A,H)ACRIDINE
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Product Name

Dibenz[a,h]acridine

Color/Form

Yellow crystals

CAS RN

226-36-8
Record name DIBENZ[A,H]ACRIDINE
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Record name 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{15,20}]docosa-1(14),2,4(9),5,7,10,12,15(20),16,18,21-undecaene
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Melting Point

228 °C
Record name DIBENZ(A,H)ACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
679
Citations
AR Steward, S Kumar, HC Sikka - Carcinogenesis, 1987 - academic.oup.com
As part of a project to assess the effect of heterocyclic nitrogen in modifying the metabolism and mutagenicity of polycyclic aromatic hydrocabons, we investigated the metabolism of …
Number of citations: 18 0-academic-oup-com.brum.beds.ac.uk
S Kumar, RL Chang, AW Wood, JG Xie… - …, 2001 - academic.oup.com
CD-1 female mice were initiated with a single topical application of 500 nmol dibenz[a,h]acridine (DB[a,h]Acr), its racemic trans-1,2-, 3,4-, 8,9- and 10,11-dihydrodiols, racemic DB[a,h]…
Number of citations: 22 0-academic-oup-com.brum.beds.ac.uk
AW Wood, RL Chang, M Katz, AH Conney, DM Jerina… - Cancer research, 1989 - AACR
Bay-region diol epoxides are ultimate carcinogenic metabolites of a number of polycyclic aromatic compounds. Dibenz[a,h]acridine can form two diastereomeric pairs of these diol …
Number of citations: 21 aacrjournals.org
ZX Yuan, S Kumar, HC Sikka - Chemical research in toxicology, 2004 - ACS Publications
To assess the role of human and rat cytochrome P450s in the metabolism of aza-polynuclear aromatic hydrocarbons (aza-PAHs) and to examine the influence of heterocyclic nitrogen …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
S Kumar, NL Agarwal - The Journal of Organic Chemistry, 1986 - ACS Publications
trans-1, 2-Dihydroxy-l, 2-dihydrodibenz [a, h] acridine (5), trans-3, 4-dihydroxy-3, 4-dihydrodibenz [a, h] acridine (6), trons-8, 9-dihydroxy-8, 9-dihydrodibenz [a, h] acridine (7), 3a, 4/?-…
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
J Barek, J Matějka, J Zima - Collection of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
The behaviour of the title compounds in fast scan differential pulse voltammetry and adsorptive stripping voltammetry was studied and the optimum conditions were found for their …
Number of citations: 6 cccc.uochb.cas.cz
JH Gill, CC Duke, AJ Ryan, GM Holder - Carcinogenesis, 1987 - academic.oup.com
The structures of many dibenz[a,j]acridine (DBAJAC) metabolites formed in vitro in incubations with liver microsomes prepared from 3-methyicholanthrene-pretreated male Wistar rats …
Number of citations: 19 0-academic-oup-com.brum.beds.ac.uk
S Kumar - The Journal of Organic Chemistry, 1985 - ACS Publications
trans-10, ll-Dihydroxy-10, ll-dihydrodibenz (a,/i) acridine (12),(±)-10a, ll/3-dihydroxy-8a, 9a-epoxy-8, 9, 10, lltetrahydrodibenz (o,/i) acridine (3), and10a, ll/3-dihydroxy-83, 9/3-epoxy-8, 9, …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
CA Rosario, GM Holder, CC Duke - The Journal of Organic …, 1987 - ACS Publications
Introduction Dibenz [a,/] acridine (1) is a polycyclic azaaromatic hydrocarbon found in tobacco smoke condensate1 and urban atmosphere2 and possesses carcinogenic properties. 3 It …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
HK Robinson, CC Duke, GM Holder, AJ Ryan - Xenobiotica, 1990 - Taylor & Francis
1. H-Dibenz[a,j]acridine (DBAJAC) metabolism occurred readily in vitro in incubations with hepatocytes from phenobarbital-pretreated, 3-methylcholanthrene-pretreated and untreated …

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